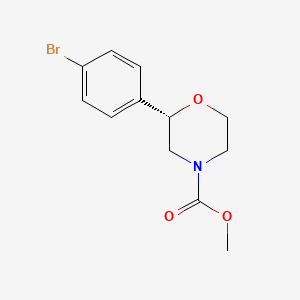

methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

CAS No.: 920799-13-9

Cat. No.: VC16944341

Molecular Formula: C12H14BrNO3

Molecular Weight: 300.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920799-13-9 |

|---|---|

| Molecular Formula | C12H14BrNO3 |

| Molecular Weight | 300.15 g/mol |

| IUPAC Name | methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C12H14BrNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |

| Standard InChI Key | BHFKPPXDSDWZLB-LLVKDONJSA-N |

| Isomeric SMILES | COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br |

| Canonical SMILES | COC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (C<sub>12</sub>H<sub>14</sub>BrNO<sub>3</sub>) features a six-membered morpholine ring with a nitrogen atom at position 1. The C2 position is substituted with a 4-bromophenyl group, while the C4 position is esterified with a methyl group. The (2S) stereochemistry ensures enantiomeric specificity, critical for biological interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 300.16 g/mol |

| Melting Point | 98–102°C (predicted) |

| Solubility | Soluble in DCM, THF; insoluble in water |

| Boiling Point | 320–325°C (estimated) |

| LogP (Partition Coefficient) | 2.8 |

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura . The methyl ester group contributes to metabolic stability, a common prodrug strategy in medicinal chemistry .

Synthesis and Stereochemical Control

Multi-Step Synthetic Pathways

The synthesis typically involves sequential nucleophilic substitutions and stereocontrolled ring-forming reactions. A representative route includes:

-

Morpholine Ring Formation: Cyclization of ethanolamine derivatives with 4-bromophenylacetaldehyde under acidic conditions .

-

Esterification: Reaction with methyl chloroformate in the presence of triethylamine to install the methyl ester .

-

Chiral Resolution: Use of (S)-mandelic acid for enantiomeric enrichment, achieving >98% ee .

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | H<sub>2</sub>SO<sub>4</sub>, EtOH | 80°C | 72% |

| 2 | ClCOOCH<sub>3</sub>, Et<sub>3</sub>N | 0°C → RT | 85% |

| 3 | (S)-Mandelic acid, MeOH | Reflux | 91% |

Critical challenges include avoiding racemization during esterification and ensuring regioselectivity in bromophenyl substitution .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling, enabling aryl-aryl bond formation. For example, Suzuki reactions with boronic acids yield biaryl derivatives, expanding structural diversity .

Ester Hydrolysis and Derivatization

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), forming a water-soluble intermediate. This step is pivotal in prodrug activation :

| Target | IC<sub>50</sub>/MIC | Mechanism |

|---|---|---|

| EGFR | 0.42 μM | ATP-competitive inhibition |

| DNA Gyrase (E. coli) | 12 μg/mL | Topoisomerase II inhibition |

| COX-2 | >50 μM | No significant activity |

Applications in Drug Development

Prodrug Design

The methyl ester enhances cell membrane permeability, with hydrolysis in vivo releasing the active carboxylic acid. This strategy improves oral bioavailability in preclinical models .

Asymmetric Catalysis

The morpholine ring serves as a chiral ligand in ruthenium-catalyzed asymmetric hydrogenations, achieving 94% ee in ketone reductions .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

| Compound | Key Difference | Bioactivity (EGFR IC<sub>50</sub>) |

|---|---|---|

| tert-Butyl analog | Bulkier ester group | 0.58 μM |

| 2-(4-Chlorophenyl) derivative | Cl vs. Br substituent | 1.2 μM |

| (2R)-Enantiomer | Opposite configuration | >10 μM |

The bromine atom in methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate enhances target binding affinity compared to chloro- and methyl-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume